molecular formula C22H21N3OS B2746286 (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 373371-07-4

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2746286
CAS RN: 373371-07-4
M. Wt: 375.49
InChI Key: IRQYCRVQIMGHIR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Materials and Nonlinear Optical Properties

One study explored the synthesis and characterization of thiophene dyes with nonlinear optical properties for potential use in optoelectronic devices. These dyes demonstrate significant potential for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The study utilized methods like open aperture Z-scan and density functional theory (DFT) calculations to demonstrate the nonlinear absorption and optical limiting behavior of these compounds, highlighting their applicability in photonic and optoelectronic devices due to their excellent optical limiting performance (Anandan et al., 2018).

Medicinal Chemistry and Drug Design

Another area of application is in the design and synthesis of heteroarylacrylonitriles for anticancer activities. A study synthesized acrylonitriles substituted with triazoles or benzimidazoles, testing them for cytotoxic potency against various cancer cell lines. The research discovered that specific structural modifications could significantly enhance their anticancer activity, providing a pathway for developing new anticancer agents (Sa̧czewski et al., 2004).

Materials Science and Corrosion Inhibition

Thiazoles, closely related to the core structure of the compound , have been studied for their corrosion inhibition properties on metals. A study synthesized and evaluated the corrosion inhibition ability of thiazoles on copper surfaces, demonstrating that these compounds can serve as effective corrosion inhibitors. This research underscores the potential of thiazoles and related compounds in developing new materials for protecting metals from corrosion (Farahati et al., 2019).

Antimicrobial Applications

Research into modifying polymers with amine compounds, including thiazoles, for enhanced antimicrobial properties highlights another application. These amine-modified polymers showed increased thermal stability and promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-20-9-6-17(7-10-20)21-14-27-22(25-21)18(12-23)13-24-19-8-5-15(2)16(3)11-19/h5-11,13-14,24H,4H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYCRVQIMGHIR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

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